![molecular formula C8H13NO2 B13694932 (R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)
(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
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Overview
Description
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a non-natural amino acid that has gained attention in medicinal chemistry due to its unique structure and potential applications. This compound is particularly interesting because of its spirocyclic structure, which imparts conformational rigidity, making it a valuable building block in the synthesis of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the transformation of tert-butyl (S)-4-methyleneprolinate into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This process includes a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of phase-transfer catalysis and stereoselective synthesis techniques. These methods are designed to produce the compound in high yields and with high enantiomeric purity, which is crucial for its application in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in protein engineering and peptide synthesis.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ledipasvir, the compound acts as a non-structural protein 5A (NS5A) inhibitor, which is crucial for the replication of the hepatitis C virus . The spirocyclic structure provides conformational stability, enhancing its binding affinity to the target protein.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
- (3S,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure, which imparts conformational rigidity and enhances its biological activity. This makes it a valuable compound in the synthesis of bioactive molecules, particularly in the pharmaceutical industry .
Biological Activity
(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a significant compound in medicinal chemistry, particularly noted for its role as an intermediate in the synthesis of biologically active molecules, including inhibitors for various viral infections. This article examines the biological activity of this compound, supported by relevant research findings, synthesis processes, and potential applications.
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
- CAS Number : 1860033-47-1
These properties underline its relevance in pharmaceutical applications, particularly in the development of antiviral agents.
Antiviral Properties
One of the most notable biological activities of this compound is its utility as an intermediate in the synthesis of hepatitis C virus (HCV) NS5A inhibitors. Research indicates that derivatives of this compound have shown promising results in inhibiting HCV replication, making them crucial in developing treatments for this viral infection .
The mechanism by which this compound exerts its antiviral effects is primarily through the inhibition of viral protein synthesis and replication. This is achieved by targeting specific viral enzymes essential for the life cycle of HCV, thus preventing the virus from multiplying within host cells .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that enhance its yield and purity. Notably, methods have been developed to improve the efficiency of its production, which is critical for large-scale pharmaceutical applications:
Case Studies
- HCV Inhibition Study : A study demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against HCV in vitro, with IC50 values indicating effective inhibition at low concentrations .
- Pharmacokinetics and Toxicity Assessment : Research has also focused on evaluating the pharmacokinetic properties and toxicity profiles of compounds derived from this compound, showing favorable absorption rates and minimal toxicity in preliminary animal studies .
Future Directions
The ongoing research into this compound emphasizes its potential not only as an antiviral agent but also as a scaffold for developing new therapeutic compounds targeting various diseases. The exploration of its derivatives could lead to breakthroughs in treating resistant strains of viruses and other pathogens.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
XZAVSDIZYROBLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC2)CC1C(=O)O |
Origin of Product |
United States |
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